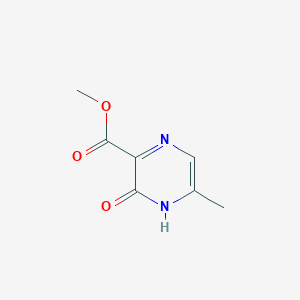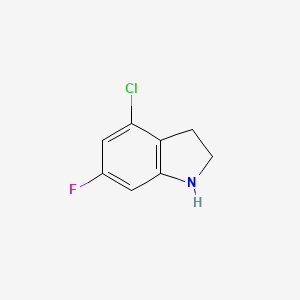
4-Chloro-6-fluoroindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-fluoroindoline is a chemical compound with the molecular formula C8H3ClFNO2. It is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole. The presence of both chlorine and fluorine atoms in the indoline ring makes this compound particularly interesting for various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoroindoline can be achieved through several methods. One common approach involves the electrophilic fluorination of indoline derivatives. For instance, the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation has been reported to yield fluorinated indole derivatives . This method utilizes copper dipyridine dichloride as a catalyst and ethanol as the solvent, with the reaction conducted under microwave irradiation at 60°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The use of microwave irradiation and efficient catalysts like copper dipyridine dichloride can enhance the yield and reduce the reaction time, making the process more suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-fluoroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms of indoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield indole derivatives, while reduction reactions produce various reduced forms of indoline .
Applications De Recherche Scientifique
4-Chloro-6-fluoroindoline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Chloro-6-fluoroindoline involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms can influence the compound’s reactivity, selectivity, and biological activity. For example, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroindoline: Lacks the fluorine atom, which can affect its reactivity and biological activity.
6-Fluoroindoline: Lacks the chlorine atom, leading to differences in chemical and biological properties.
4-Chloro-6-fluoroindole: Similar structure but with different functional groups, resulting in distinct reactivity and applications.
Uniqueness
4-Chloro-6-fluoroindoline is unique due to the presence of both chlorine and fluorine atoms in the indoline ring. This dual substitution enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H7ClFN |
|---|---|
Poids moléculaire |
171.60 g/mol |
Nom IUPAC |
4-chloro-6-fluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7ClFN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h3-4,11H,1-2H2 |
Clé InChI |
DGJOBSHFWPEVOS-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C(=CC(=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


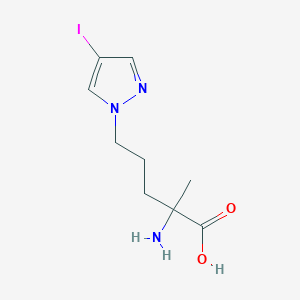
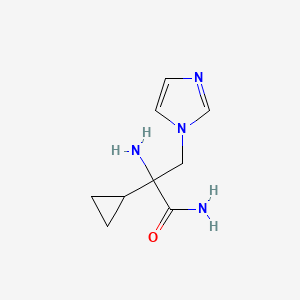




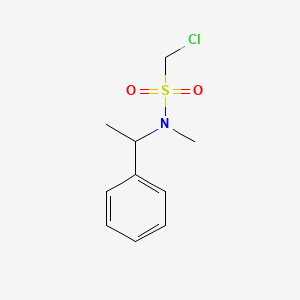
![2-[2-(4-Chlorophenyl)ethyl]-1-phenyl-3-(4-prop-2-enoxyphenyl)guanidine](/img/structure/B13639530.png)



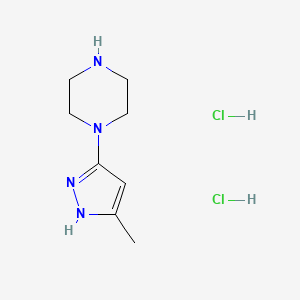
![5'-(Tert-butyl)-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13639565.png)
